[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate
Description
The compound [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate is a synthetic heterocyclic ester featuring two distinct aromatic systems: a benzofuran-oxazole core and a 3,5-dimethyl-1,2-oxazole moiety linked via a propanoate ester group. The benzofuran-oxazole scaffold is notable for its planar, conjugated structure, which may confer stability and influence intermolecular interactions, such as π-π stacking.
Properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-12-16(13(2)26-21-12)7-8-20(23)24-11-15-10-19(27-22-15)18-9-14-5-3-4-6-17(14)25-18/h3-6,9-10H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVFFALHBGDHDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate typically involves multi-step organic reactions. The initial steps often include the formation of the benzofuran and oxazole rings through cyclization reactions. Subsequent steps involve the introduction of the propanoate group via esterification reactions. Common reagents used in these reactions include acyl chlorides, alcohols, and bases such as pyridine or triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the oxazole rings to their corresponding alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate: has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Functional Group Variations
Ester vs. Amide vs. Sulfonamide The target compound contains a methyl propanoate ester, which is hydrolytically labile compared to the acetamide group in the analog from . Amides are generally more resistant to hydrolysis, which could enhance metabolic stability in biological systems.
Aromatic Systems
- The benzofuran-oxazole core shared by the target compound and the acetamide analog provides a rigid, planar structure conducive to π-π stacking or charge-transfer interactions.
- The furan-dimethyl-oxazole system in replaces benzofuran with a simpler furan, reducing steric bulk but maintaining conjugation. The appended benzothiadiazole sulfonamide adds a fused heteroaromatic system, which may alter electronic properties.
Implications of Substituent Differences
- Solubility and Reactivity :
- Biological Activity :
- Crystallographic Behavior :
Research Findings and Limitations
- Biological or Physical Properties: No experimental data on solubility, stability, or bioactivity are available for the target compound.
Biological Activity
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoate is a complex organic compound that has garnered attention for its potential biological activities. The structure incorporates both benzofuran and oxazole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes:
- A benzofuran ring, known for its antioxidant and anti-inflammatory properties.
- Two oxazole rings that contribute to its potential as an antimicrobial and anticancer agent.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, potentially affecting pathways related to cancer cell proliferation and survival.
- Receptor Modulation : Interactions with various receptors could modulate signaling pathways that lead to apoptosis in cancer cells.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains by disrupting cell wall synthesis or inhibiting metabolic pathways.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : Compounds similar to the target molecule have shown IC50 values in the micromolar range against breast cancer (MCF-7) and leukemia (CEM) cell lines. Such studies indicate that modifications in the oxazole structure can enhance potency (see Table 1).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Reference Compound | MCF-7 | 10.38 |
| Target Compound | MCF-7 | 15.63 |
| Doxorubicin | MCF-7 | 0.12 |
Antimicrobial Activity
Research has also focused on the antimicrobial properties of similar compounds. For example:
- Inhibition Studies : Compounds have been tested against Gram-positive and Gram-negative bacteria with promising results (see Table 2).
| Compound | S. aureus (mm) | E. coli (mm) |
|---|---|---|
| Target Compound | 20 | 17 |
| Amoxicillin | 30 | 27 |
Case Studies
A notable case study involved the synthesis and biological evaluation of benzofuran derivatives, where modifications led to enhanced anticancer activity compared to standard treatments like doxorubicin. The study highlighted that specific structural features were critical for improved interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
